

Application Notes & Protocols: Evaluating Citronellyl Formate as a Novel Insect Repellent

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

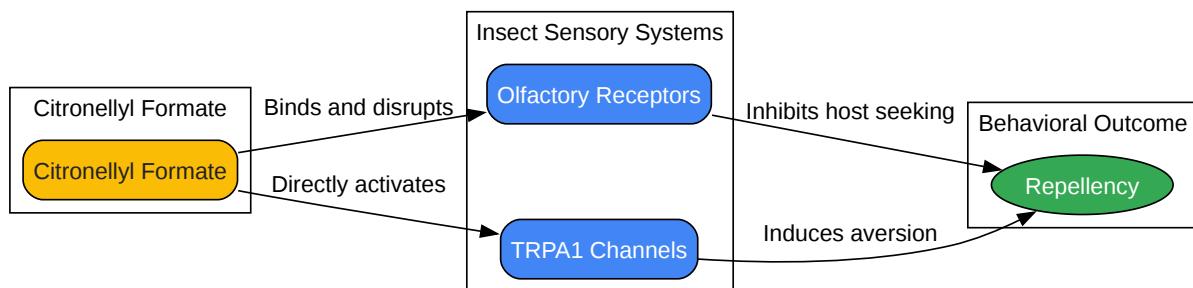
Compound Name: *Citronellyl formate*

Cat. No.: B3431934

[Get Quote](#)

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the evaluation of **citronellyl formate** as a potential insect repellent. This document outlines the scientific rationale, detailed experimental protocols for efficacy and safety testing, and data interpretation guidelines.

Introduction and Scientific Rationale


Citronellyl formate (CAS 105-85-1) is an ester naturally present in essential oils like geranium oil and can also be synthesized from citronellol and formic acid[1][2]. It is characterized by a fresh, floral, and rosy-fruity aroma, which has led to its extensive use in the fragrance and flavor industries[3][4][5][6]. Beyond its olfactory appeal, preliminary studies and its relation to other known natural repellents like citronellol suggest its potential as an effective insect repellent[3][7]. Research has indicated its repellent activity against various arthropod pests, including ticks and mosquitoes such as *Aedes aegypti*, a vector for numerous diseases[7].

The exploration of new insect repellents is driven by the need for alternatives to synthetic compounds, addressing concerns about environmental impact and potential human toxicity with long-term use. Natural compounds like **citronellyl formate**, which are biodegradable and often have a favorable safety profile, are promising candidates for the development of next-generation repellents[3]. These notes will provide the framework to rigorously assess the repellent efficacy and safety of **citronellyl formate**.

Proposed Mechanism of Action

While the precise mechanism of action for **citronellyl formate** as an insect repellent is not yet fully elucidated, it is hypothesized to function primarily through olfactory and gustatory pathways in insects[7]. The current understanding suggests two potential mechanisms:

- Olfactory Receptor Interaction: Volatile compounds like **citronellyl formate** can bind to and either block or overstimulate olfactory receptors on the antennae of insects. This interference disrupts the insect's ability to detect host cues, such as carbon dioxide and lactic acid, thereby preventing them from locating a host.
- TRPA1 Channel Activation: Related compounds, such as citronellal, have been shown to directly activate the Transient Receptor Potential Ankyrin 1 (TRPA1) channel in insects like *Drosophila melanogaster* and the malaria vector *Anopheles gambiae*[8]. TRPA1 is a non-selective cation channel that functions as a sensor for noxious chemical and physical stimuli. Activation of this channel in gustatory neurons can induce a feeding-deterrent effect[8]. It is plausible that **citronellyl formate** acts similarly, creating an aversive sensory experience for the insect upon contact or close proximity.

[Click to download full resolution via product page](#)

Caption: Proposed dual mechanism of **citronellyl formate**'s repellent action.

Efficacy Testing Protocols

To comprehensively evaluate the repellent efficacy of **citronellyl formate**, a combination of laboratory-based assays and field testing is recommended. These protocols are based on

guidelines from the World Health Organization (WHO) and the Environmental Protection Agency (EPA)[9][10][11].

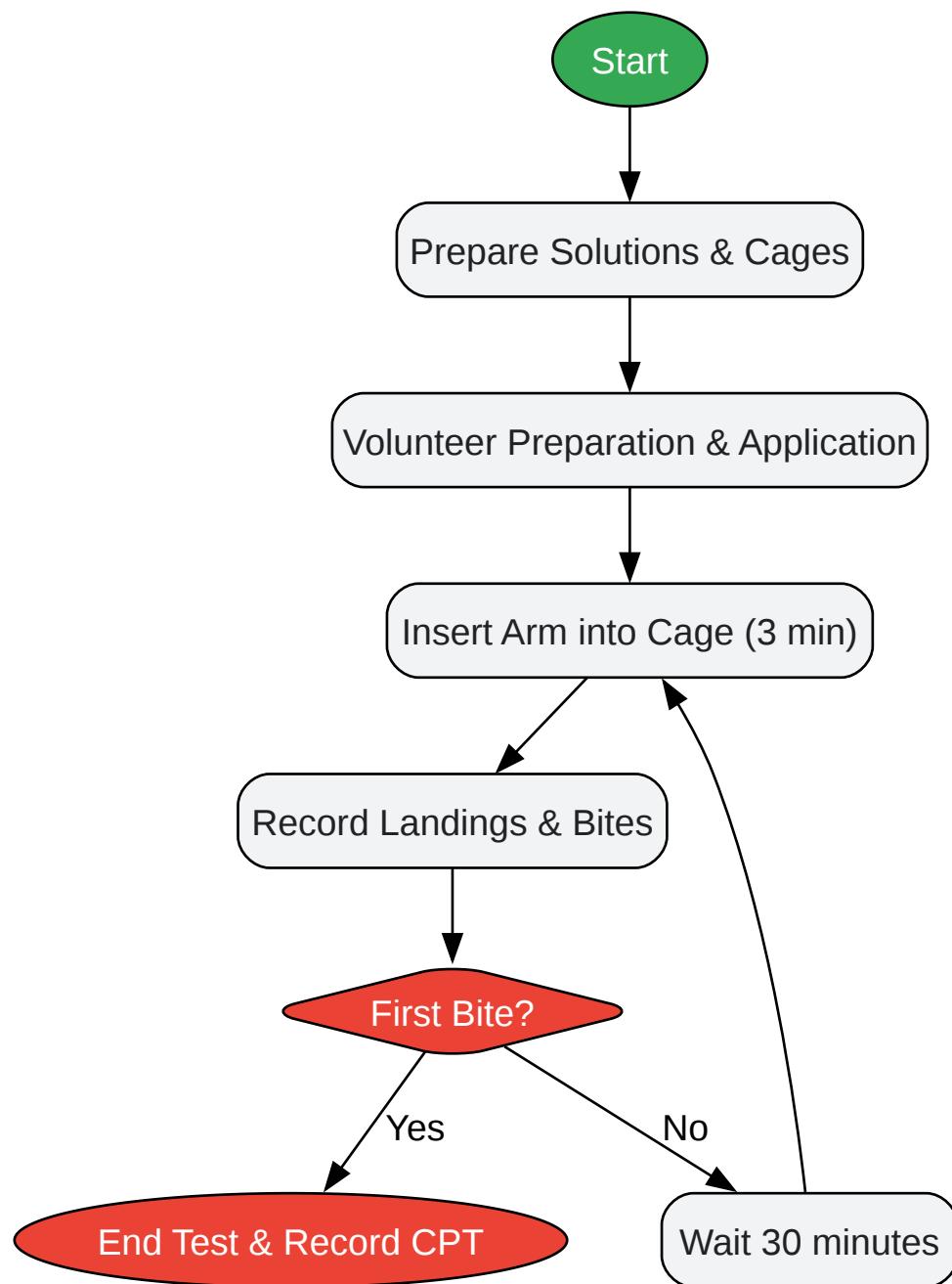
Laboratory Assays

Laboratory assays provide a controlled environment to determine key efficacy parameters such as dose-response, duration of protection, and spatial repellency[12][13].

This is a standard method to assess the complete protection time (CPT) of a topically applied repellent against biting insects[9][14][15].

Objective: To determine the duration of time that a specific concentration of **citronellyl formate** prevents mosquito bites.

Materials:


- Test cages (e.g., 30x30x30 cm) containing 50-200 host-seeking, non-blood-fed female mosquitoes (Aedes aegypti or Anopheles gambiae), 5-12 days old.
- **Citronellyl formate** solutions of varying concentrations (e.g., 5%, 10%, 20% w/w) in a suitable carrier like ethanol or mineral oil.
- Positive control: 20% DEET in the same carrier[16].
- Negative control: Carrier only.
- Human volunteers (with informed consent and ethical approval).

Protocol:

- Prepare serial dilutions of **citronellyl formate** to identify an effective dose range[16].
- Recruit volunteers and ensure they have not used any scented products on the day of testing.
- Mark a defined area (e.g., 25 cm²) on the volunteer's forearm.

- Apply a standard volume (e.g., 1 mL) of the test substance (**citronellyl formate** solution, DEET, or carrier) evenly to the marked area[17].
- Allow the application to dry for 30 minutes.
- Insert the treated forearm into the mosquito cage for a 3-minute exposure period[16][18].
- Record the number of mosquito landings and bites. The test for that session is concluded after the first confirmed bite[16].
- Repeat the exposure every 30 minutes until the first bite is confirmed.
- The Complete Protection Time (CPT) is the time from application to the first confirmed bite[16].

Data Analysis: The median CPT can be calculated using Kaplan-Meier survival analysis. Compare the CPT of different **citronellyl formate** concentrations to the positive and negative controls.

[Click to download full resolution via product page](#)

Caption: Workflow for the Arm-in-Cage repellency test.

This assay assesses the ability of a volatile compound to repel insects from a distance without direct contact[12][15].

Objective: To quantify the spatial repellency of **citronellyl formate**.

Materials:

- Glass Y-tube olfactometer.
- Air pump to deliver a controlled airflow.
- Test chambers for introducing volatile compounds.
- Filter paper.
- **Citronellyl formate** solution and controls (carrier and DEET).
- 50-100 host-seeking female mosquitoes.

Protocol:

- Set up the Y-tube olfactometer with a constant, purified airflow through both arms.
- Apply a known amount of **citronellyl formate** solution to a filter paper and place it in the test chamber of one arm.
- Apply the carrier (negative control) to a filter paper in the other arm.
- Release a single mosquito at the base of the Y-tube.
- Observe which arm the mosquito chooses and the time taken to make the choice.
- Repeat with a statistically significant number of mosquitoes.
- Conduct separate experiments for the positive control (DEET) versus the carrier.

Data Analysis: Calculate the Repellency Index (RI) as: $RI = (N_c - N_t) / (N_c + N_t) \times 100$, where N_c is the number of mosquitoes choosing the control arm and N_t is the number choosing the treatment arm. A positive RI indicates repellency.

Field Testing

Field trials are crucial to validate laboratory findings under real-world conditions with variable environmental factors[15][19].

Objective: To evaluate the efficacy of a formulated **citronellyl formate** product in a natural environment with a wild mosquito population.

Protocol:

- Develop a stable formulation of **citronellyl formate** (e.g., lotion, spray).
- Select a test site with a high population of target mosquito species.
- Recruit volunteers and divide them into groups, each receiving a different treatment (**citronellyl formate** formulation, DEET formulation, or placebo).
- Volunteers apply the assigned product to exposed skin as per instructions.
- At set intervals, volunteers will record the number of mosquito bites received during a specified time period (e.g., 10 minutes).
- Monitor environmental conditions (temperature, humidity, wind speed) throughout the trial.

Data Analysis: Compare the mean number of bites between the treatment groups using appropriate statistical tests (e.g., ANOVA). Calculate the percent protection relative to the placebo group.

Table 1: Example Efficacy Data Summary

Assay Type	Test Substance	Concentration	Mean CPT (min) ± SD	Repellency Index (%)
Arm-in-Cage	Citronellyl Formate	10%	125 ± 15	N/A
Arm-in-Cage	Citronellyl Formate	20%	240 ± 22	N/A
Arm-in-Cage	DEET (Control)	20%	360 ± 30	N/A
Arm-in-Cage	Carrier (Control)	N/A	2 ± 1	N/A
Y-Tube	Citronellyl Formate	1% (in air)	N/A	75%
Y-Tube	DEET (Control)	1% (in air)	N/A	90%

Safety and Toxicological Evaluation

Prior to human testing, a thorough safety evaluation of **citronellyl formate** is essential. While it has a history of safe use in fragrances, its application as a topical repellent requires specific safety assessments[20][21][22].

Key Safety Tests:

- Skin Sensitization and Irritation: Conduct patch testing to observe any allergic reactions or skin irritation[9]. The Repeated Insult Patch Test (RIPT) can assess potential for delayed reactions[9].
- Acute Oral and Dermal Toxicity: Determine the toxic effects of a single high dose if ingested or applied to the skin[9].
- Inhalation Toxicity: Evaluate potential respiratory effects from aerosolized products.

Handling and Storage:

- Store in a cool, dry, well-ventilated place away from heat and direct sunlight[20][22].

- Use personal protective equipment (gloves, safety goggles) when handling concentrated forms[20][22].
- Ensure adequate ventilation in work areas[20].

Regulatory Considerations

In the United States, insect repellents are regulated as pesticides by the EPA under the Federal Insecticide, Fungicide, and Rodenticide Act (FIFRA)[23]. Most skin-applied repellents require EPA registration, which involves submission of data on efficacy and safety[24][25]. Some ingredients that are considered to pose a minimal risk to human health may be exempt from registration, but products made from them cannot make public health claims and have not been evaluated for effectiveness by the EPA[25][26]. It is crucial to consult with regulatory experts to determine the appropriate pathway for a product containing **citronellyl formate**.

Conclusion

Citronellyl formate presents a promising profile as a potential natural insect repellent. Its pleasant scent, biodegradability, and likely favorable safety profile make it an attractive candidate for development. The protocols outlined in these application notes provide a robust framework for the systematic evaluation of its efficacy and safety, paving the way for its potential inclusion in new, effective, and consumer-friendly insect repellent formulations.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

1. ScenTree - Citronellyl formate (CAS N° 105-85-1) [scentreeco.com]
2. foreverest.net [foreverest.net]
3. chemimpex.com [chemimpex.com]
4. Citronellyl Formate | Citrus Floral Aroma Chemical Manufacturer [chemicalbull.com]
5. citronellyl formate, 105-85-1 [thegoodscentscompany.com]

- 6. Citronellyl Formate MBA: Aromatic Specialty - Arogreen [arogreen.com]
- 7. Buy Citronellyl formate | 105-85-1 [smolecule.com]
- 8. The Mosquito Repellent Citronellal Directly Potentiates Drosophila TRPA1, Facilitating Feeding Suppression - PMC [pmc.ncbi.nlm.nih.gov]
- 9. contractlaboratory.com [contractlaboratory.com]
- 10. Guidelines for efficacy testing of mosquito repellents for human skin [who.int]
- 11. Biological assay methods for mosquito repellents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A critical review of current laboratory methods used to evaluate mosquito repellents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | A critical review of current laboratory methods used to evaluate mosquito repellents [frontiersin.org]
- 14. insectest.com [insectest.com]
- 15. microbe-investigations.com [microbe-investigations.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Evaluation of standard field and laboratory methods to compare protection times of the topical repellents PMD and DEET - PMC [pmc.ncbi.nlm.nih.gov]
- 19. snellsci.com [snellsci.com]
- 20. shop.perfumersapprentice.com [shop.perfumersapprentice.com]
- 21. ohsu.elsevierpure.com [ohsu.elsevierpure.com]
- 22. chemicalbull.com [chemicalbull.com]
- 23. Pesticide products within the personal care industry: regulatory requirements | in-cosmetics Connect [connect.in-cosmetics.com]
- 24. ewg.org [ewg.org]
- 25. epa.gov [epa.gov]
- 26. crafters-choice.com [crafters-choice.com]
- To cite this document: BenchChem. [Application Notes & Protocols: Evaluating Citronellyl Formate as a Novel Insect Repellent]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b3431934#citronellyl-formate-as-a-potential-insect-repellent>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com